molecular formula C12H15N3O B13429106 (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13429106
M. Wt: 217.27 g/mol
InChI Key: CKQZUSMPOZGBCO-UHFFFAOYSA-N
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Description

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an isopropyl group, a pyridin-2-yl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The isopropyl and pyridin-2-yl groups are introduced through substitution reactions. For example, the reaction of a pyrazole derivative with isopropyl halide and pyridin-2-yl halide in the presence of a base can yield the desired substituted pyrazole.

    Introduction of the Methanol Group: The methanol group can be introduced through the reduction of a corresponding aldehyde or ketone derivative of the pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The isopropyl and pyridin-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Bases such as sodium hydride, potassium carbonate, and acids like hydrochloric acid are used to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)amine: Similar structure but with an amine group instead of a methanol group.

    (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.

    (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

Uniqueness

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

(2-propan-2-yl-5-pyridin-2-ylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)15-10(8-16)7-12(14-15)11-5-3-4-6-13-11/h3-7,9,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQZUSMPOZGBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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